1-[5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
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Description
1-[5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea is 340.09939694 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Compounds containing the 1,3,4-thiadiazole moiety have been reported to exhibit a broad spectrum of biological activities . The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Given the potential antimicrobial and anticancer activities of 1,3,4-thiadiazole derivatives , it can be inferred that the compound may interfere with essential biochemical pathways in these cells, leading to their inhibition or death.
Result of Action
Based on the reported antimicrobial and anticancer activities of 1,3,4-thiadiazole derivatives , it can be inferred that the compound may lead to cell death in bacterial and cancer cells.
Future Directions
Properties
IUPAC Name |
1-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-6-8-13(9-7-11)18-16(22)19-17-21-20-15(24-17)12-4-3-5-14(10-12)23-2/h3-10H,1-2H3,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCVLLUIYNXIPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.